cis-Vitamin K2
CAS No.: 65061-19-0
Cat. No.: VC0104846
Molecular Formula: C₃₁H₄₀O₂
Molecular Weight: 444.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65061-19-0 |
|---|---|
| Molecular Formula | C₃₁H₄₀O₂ |
| Molecular Weight | 444.65 |
Introduction
Sources and Synthesis
Natural Sources and Production
Cis-Vitamin K2 can be sourced through bacterial fermentation processes, particularly using species such as Bacillus subtilis, which is known for its ability to produce menaquinones. The production of vitamin K2 through natural fermentation yields both trans and cis isomers, though typically with a predominance of the trans form .
The presence of cis-Vitamin K2 in natural sources is significant enough that regulatory bodies and analytical chemists have established standard methods for determining the area percentage of total cis forms of vitamin K2 in dietary ingredients and supplements . This suggests that cis isomers represent a consistent component of natural vitamin K2 sources that requires monitoring and quantification.
Synthetic Production Methods
Synthetic methods have been developed to produce cis-Vitamin K2, allowing for controlled production and purification of specific isomers. The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to favor the formation of the cis-isomer over other geometric forms.
High-performance liquid chromatography (HPLC) techniques are employed for purification and analysis of the product to ensure high yields and purity. These analytical methods are crucial for separating and quantifying cis and trans forms of vitamin K2, particularly in the context of dietary supplements and ingredients .
Biological Activity and Mechanisms
Carboxylative Efficacy
One of the primary biological functions of vitamin K is to serve as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of glutamic acid residues to gamma-carboxyglutamic acid (Gla) in various proteins . Research has demonstrated that cis-Vitamin K2 (specifically cis-MK7) does possess carboxylative activity, albeit to a lesser extent than trans-MK7 .
Studies evaluating both the expression of residues of carboxylated Gla-protein by western blot analysis and using a cell-free system to determine GGCX activity by HPLC have confirmed this differential activity . Trans-MK7H2 (the reduced form) showed a higher ability to carboxylate the 70 KDa GLA-protein that had been previously inhibited in vitro by warfarin treatment . In comparison, cis-MK7 induced a carboxylation activity of smaller extent .
These findings were further validated chromatographically, confirming the slight carboxylative activity of cis-MK7H2, which was comparable with both K1H2 and oxidized trans-MK7 but less than trans-MK7H2 .
Comparison with Other Vitamin K Forms
The biological activity of different vitamin K forms varies significantly, with implications for their pharmacokinetics and tissue distribution. The table below summarizes the comparative properties of cis-Vitamin K2, trans-Vitamin K2, and Vitamin K1:
Table 1. Comparative Analysis of Vitamin K Forms
| Property | cis-Vitamin K2 (MK-7) | trans-Vitamin K2 (MK-7) | Vitamin K1 (Phylloquinone) |
|---|---|---|---|
| Molecular Structure | Non-linear (bent) configuration | Linear configuration | Linear configuration |
| Carboxylative Efficacy | Moderate; less than trans-MK7H2 | High | Moderate; comparable to cis-MK7H2 |
| Tissue Distribution | Not specifically detailed in research | Transported to extrahepatic tissues via LDL | Retained in liver and rapidly excreted |
| Bioavailability | Not specifically detailed in research | Superior among vitamin K forms | Lower than K2 forms |
Research indicates that vitamin K2 demonstrates better absorption characteristics compared to K1, though the efficacy varies between different isoforms . Among the vitamin K2 forms, MK7 appears to be the most efficient in terms of bioavailability and biological effect . After transportation in the liver by triglyceride-rich lipoproteins (TRLs), K1 is retained and rapidly excreted, while K2 is transported in circulation by LDL to extrahepatic tissues such as bone and vasculature .
Implications for Health Applications
Based on the general properties of vitamin K2 and the limited research on cis isomers specifically, several potential health applications can be considered:
Bone Health
Vitamin K2 plays a critical role in bone metabolism through its involvement in the carboxylation of osteocalcin . Since cis-MK7 demonstrates some carboxylative activity (though less than trans-MK7), it may contribute to bone health to some degree . The carboxylation of osteocalcin is essential for its function in binding calcium to the bone matrix .
Cardiovascular Function
Vitamin K2 plays a role in preventing arterial calcification through the carboxylation of Matrix Gla Protein (MGP), which inhibits calcium deposition in arterial walls . Given the reduced carboxylative efficacy of cis-MK7 compared to trans-MK7, its cardiovascular benefits might be proportionally reduced .
Anti-Cancer Properties
Vitamin K2 has been shown to inhibit cancer cell proliferation through multiple mechanisms including cell cycle arrest, apoptosis induction, and autophagy promotion . It downregulates cyclin D1 expression via the IKK/NF-κB pathway and activates MAPK pathways, particularly p38 MAPK, contributing to its pro-apoptotic effects in cancer cells . Whether cis-Vitamin K2 exhibits these anti-cancer properties to the same extent as trans-Vitamin K2 remains to be specifically investigated.
Neuroprotective Effects
Research has demonstrated that vitamin K2 protects against neurotoxicity caused by hydrogen peroxide and β-amyloid in neuronal cell models . These effects were associated with decreased phosphorylation of p38 MAPK, reduced PARP cleavage, and lower Bax/Bcl-2 ratio . Additionally, vitamin K2 activates the PI3K/Akt/Bad-signaling pathway, inhibiting caspase-mediated apoptosis and providing protection against β-amyloid-induced cytotoxicity .
Analytical Considerations
Detection and Quantification Methods
Analytical methods for detection and quantification of cis-Vitamin K2 are critical for quality control in dietary supplements and research applications. Standard Method Performance Requirements (SMPRs) have been established for the determination of vitamins K1 and K2 in dietary ingredients and supplements .
These methods aim to individually separate and quantify cis and trans forms of vitamin K, including determination of area percentage for total cis forms of vitamin K2 . While various analytical techniques may be employed, they must meet specific performance requirements to be considered acceptable for this purpose .
The ability to distinguish between cis and trans isomers is particularly important in the context of dietary supplements, where the ratio of these isomers may influence the biological efficacy of the product. Regulatory bodies recognize the significance of this distinction, as evidenced by the development of specific analytical standards for these compounds .
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